3-(3-Piperidylmethyl)isoxazole
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Overview
Description
3-(3-Piperidylmethyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidylmethyl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions, which provides high regioselectivity and yields . Another approach involves the condensation of primary nitro compounds with aldehydes or activated ketones .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include solid support, microwave-assisted, and ultrasonication techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Piperidylmethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Reactions with electrophiles or nucleophiles to introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Copper (I) chloride (CuCl) as a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
3-(3-Piperidylmethyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Piperidylmethyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen.
Uniqueness
3-(3-Piperidylmethyl)isoxazole is unique due to the presence of the piperidine moiety, which can enhance its biological activity and selectivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-8(7-10-4-1)6-9-3-5-12-11-9/h3,5,8,10H,1-2,4,6-7H2 |
InChI Key |
TUZLNACQCCVNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=NOC=C2 |
Origin of Product |
United States |
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